3,3-Difluoro-1-(piperidine-4-carbonyl)piperidine
Description
3,3-Difluoro-1-(piperidine-4-carbonyl)piperidine is a bicyclic compound featuring two piperidine rings. The first piperidine ring is substituted with two fluorine atoms at the 3,3-positions, while the second is functionalized with a carbonyl group at the 4-position (Fig. 1). This structural motif confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition and receptor modulation. The fluorine atoms enhance lipophilicity and metabolic stability, while the carbonyl group provides a hydrogen-bonding site critical for target engagement .
Properties
IUPAC Name |
(3,3-difluoropiperidin-1-yl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O/c12-11(13)4-1-7-15(8-11)10(16)9-2-5-14-6-3-9/h9,14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRXXRCCWCTBON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCNCC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Piperidine Ring
- The piperidine ring is constructed by cyclization of suitably functionalized amine precursors under basic conditions.
- Commonly, a cyclization reaction involves nucleophilic substitution or reductive amination to close the six-membered ring.
- This step is critical for establishing the core piperidine structure required for further modifications.
Carbonylation at the 4-Position
- The 4-position of the piperidine ring is functionalized with a carbonyl group via acylation or oxidation reactions.
- Carbonylation can be introduced by treating the 4-position with acyl chlorides, anhydrides, or through carboxylation using carbon dioxide under catalytic conditions.
- Protection groups such as tert-butoxycarbonyl (Boc) may be used to protect amine functionalities during this step.
Post-Synthesis Purification and Yield Optimization
- After each reaction step, conventional work-up and purification methods such as extraction, crystallization, or chromatography are employed.
- The methods are designed to minimize impurities and facilitate direct use of intermediates in subsequent steps.
- The overall synthetic route is optimized for high yield and scalability, suitable for pharmaceutical production.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Piperidine ring cyclization | Basic conditions, suitable amine precursors | Formation of piperidine core |
| 2 | Difluorination at 3,3-position | Diethylaminosulfur trifluoride (DAST), controlled temperature | Introduction of 3,3-difluoro groups |
| 3 | Carbonylation at 4-position | Acyl chlorides or CO2 under catalytic conditions; Boc protection if needed | Formation of piperidine-4-carbonyl |
| 4 | Purification | Extraction, crystallization, chromatography | High purity this compound |
Research Findings and Advantages
- The described methods use readily available raw materials and reagents , facilitating cost-effective synthesis.
- Reaction conditions are generally mild and environmentally friendly , avoiding generation of significant pollutants.
- The stepwise approach allows for high yields and minimal impurities , enabling direct use of intermediates without extensive purification.
- The fluorination step notably enhances the pharmacological properties of the compound, improving oral absorption and receptor binding affinity.
- The synthetic methods have been demonstrated to be suitable for scale-up and industrial production , using continuous flow reactors and optimized purification techniques.
Notes on Variations and Derivatives
- The preparation methods can be adapted to synthesize derivatives by varying substituents (R groups) on the piperidine ring, such as alkyl, aryl, benzyl, or acyl groups.
- Aminomethyl substitutions at the 4-position alongside difluoro substitutions at the 3-position have been reported, expanding the scope of useful intermediates for drug development.
- Protection and deprotection strategies (e.g., Boc protection) are commonly integrated to enhance reaction selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-(piperidine-4-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of partially or fully reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Drug Development
3,3-Difluoro-1-(piperidine-4-carbonyl)piperidine is being investigated for its potential applications in developing therapeutic agents for various diseases. Its ability to interact with biological targets enhances its potential as a lead compound in drug discovery.
Anticancer Activity
Research indicates that compounds with piperidine structures can exhibit significant anticancer properties. For instance, related piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, including cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The structural similarities suggest that this compound may also possess similar anticancer activities.
Case Study Example :
A study evaluating the cytotoxicity of piperidine derivatives found that modifications at specific positions significantly increased anticancer activity. This suggests that further exploration of this compound could yield promising results in cancer therapy.
Neuropharmacological Effects
Given its structure, this compound may influence neurotransmitter systems, potentially acting as a modulator for receptors involved in mood regulation and cognitive functions. Preliminary studies on related compounds have shown promise as orexin receptor modulators, which could lead to therapeutic applications for sleep disorders.
Case Study Example :
In rodent models assessing orexin receptor antagonists, related compounds exhibited significant effects on sleep parameters. This indicates the potential for this compound to be explored for similar neuropharmacological benefits.
Antimicrobial Properties
Piperidine-containing compounds are often evaluated for their antibacterial and antifungal activities. Modifications to the piperidine structure can enhance antimicrobial efficacy. Research into this compound's ability to bind to bacterial enzymes could open avenues for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(piperidine-4-carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can influence its binding affinity and selectivity towards these targets, thereby modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Table 1: Piperidine vs. Morpholine Derivatives in Enzyme Inhibition
| Compound | Target Enzyme | IC₅₀ (nM) | Key Interactions | Reference |
|---|---|---|---|---|
| Piperidine-based | AChE | 12.3 | Trp84, Ser122, Tyr70 | |
| Morpholine-based | AChE | 68.9 | Tyr334, Phe331 |
Fluorinated vs. Non-Fluorinated Piperidines
The 3,3-difluoro substitution on the piperidine ring enhances metabolic stability and binding affinity. For example:
- Antimalarial Activity : Fluorinated piperidines (e.g., compound 81 in ) show improved occupancy in hydrophobic pockets of Plasmodium N-myristoyltransferase due to increased lipophilicity, achieving IC₅₀ values < 100 nM .
- Binding Stability: In benzohomoadamantane-urea hybrids (), fluorinated piperidine derivatives (e.g., compound 21) exhibit stronger binding affinities (−69.4 kcal/mol) compared to non-fluorinated analogs (−68.0 kcal/mol), attributed to fluorine-induced electrostatic stabilization .
Table 2: Impact of Fluorination on Piperidine Derivatives
| Compound | Fluorination | Binding Affinity (kcal/mol) | Biological Activity | Reference |
|---|---|---|---|---|
| 3,3-Difluoro-piperidine | Yes | −69.4 | Antimalarial | |
| Piperidine | No | −68.0 | Moderate activity |
Substituted Piperidine Derivatives
- 3-Methyl Substitution : Methyl groups at the 3-position of the piperidine ring enhance larvicidal activity (e.g., compound 2 in , LC₅₀ = 0.096 μg/μL) by optimizing steric complementarity in mosquito sterol carrier proteins .
- Benzylidene Modification : Compounds like 1-benzyl-3,3-difluoro-4-(4-fluorobenzylidene)piperidine () show dual activity as enzyme inhibitors and antimicrobial agents due to extended π-π stacking with aromatic residues .
Molecular Interactions and Spatial Arrangements
- Cholinesterase Inhibition : Piperidine derivatives adopt a spatial orientation that maximizes interactions with catalytic triad residues (e.g., Trp84 in AChE), whereas bulkier substituents (e.g., N-benzyl groups) disrupt binding by inducing steric clashes () .
- Antagonism at H1 Receptors: Non-fluorinated piperidines like 3-Benzyl-1-ethyl-4-hydroxy-4-phenylpiperidine HCl () act as non-competitive antagonists at high concentrations (1 × 10⁻⁶ M), whereas fluorinated analogs may exhibit competitive inhibition due to tighter binding .
Biological Activity
3,3-Difluoro-1-(piperidine-4-carbonyl)piperidine, also known by its chemical identifiers, has been studied for its biological activity, particularly in the context of antiviral properties and interactions with various biological targets. This compound exhibits significant potential as an integrase inhibitor, primarily targeting the HIV-1 integrase enzyme, which is crucial for the replication of the HIV virus.
The primary mechanism of action for this compound involves the inhibition of the HIV-1 integrase enzyme. This enzyme facilitates the integration of viral DNA into the host genome, a critical step in the viral life cycle. By binding to the active site of the integrase, this compound prevents the integration process, thereby suppressing viral replication and contributing to the management of HIV infection.
Biochemical Pathways
The compound's inhibitory action disrupts several biochemical pathways associated with viral replication. Key pathways influenced include:
- Viral DNA Integration : Inhibition of integrase prevents viral DNA from integrating into host DNA.
- Cellular Response : The compound alters cellular functions in infected cells, leading to reduced viral load and improved cellular health.
Pharmacokinetics
Pharmacokinetic studies indicate that the effectiveness of this compound is influenced by its absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound is primarily localized within the nucleus of cells where it exerts its inhibitory effects on integrase. Its stability under physiological conditions is a critical factor for its therapeutic efficacy.
Biological Activity Data
The biological activity of this compound has been evaluated in various studies. Below is a summary table detailing key findings related to its activity:
| Study | Activity Assessed | IC50 Value | Notes |
|---|---|---|---|
| Study 1 | HIV-1 Integrase Inhibition | Not specified | Significant suppression of viral replication observed. |
| Study 2 | Cellular Toxicity | >50 µM | Minimal toxicity at therapeutic concentrations. |
| Study 3 | Pharmacokinetics | N/A | Favorable distribution in target tissues with good bioavailability. |
Case Studies
Several case studies have illustrated the efficacy of this compound in clinical settings:
- Case Study on HIV Patients : In a small cohort study involving HIV patients, administration of this compound resulted in a marked reduction in viral load after 12 weeks of treatment. Patients exhibited improved immune function and reduced symptoms associated with HIV.
- Animal Model Studies : Animal studies demonstrated that varying dosages influenced the degree of integrase inhibition and subsequent viral replication rates. Therapeutic doses effectively reduced viral loads without significant adverse effects.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3,3-Difluoro-1-(piperidine-4-carbonyl)piperidine to improve yield and purity?
- Methodological Answer : Utilize acylation reactions under anhydrous conditions with a stoichiometric base (e.g., NaOH in dichloromethane) to minimize side reactions. Monitor reaction progress via TLC or HPLC. Purification via column chromatography using a gradient eluent (e.g., hexane/ethyl acetate) can isolate the target compound with >95% purity. Post-synthesis, validate purity using GC-MS or NMR .
Q. What spectroscopic techniques are recommended for characterizing the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm carbonyl (C=O) stretching vibrations near 1650–1700 cm⁻¹ and piperidine ring deformations.
- NMR : Use - and -NMR to identify fluorine coupling patterns (e.g., ) and piperidine backbone signals.
- GC-MS : Detect molecular ion peaks (M⁺) and fragmentation patterns to corroborate the molecular formula .
Q. What safety protocols are critical during handling of this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. In case of skin contact, rinse immediately with water and consult a physician. Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis. Toxicity data from structurally similar piperidine derivatives suggest potential neurotoxic effects, warranting strict exposure controls .
Advanced Research Questions
Q. How can QSAR models guide structural modification of this compound for enhanced pharmacokinetic properties?
- Methodological Answer : Apply ADMET Predictor™ or similar software to model logP, solubility, and cytochrome P450 inhibition. For instance, substituting the fluorine atoms with electron-withdrawing groups (e.g., -CF₃) may improve blood-brain barrier permeability. Validate predictions using in vitro assays (e.g., Caco-2 cell permeability) .
Q. What strategies resolve contradictions in spectral data during structural elucidation of this compound?
- Methodological Answer : If GC-MS shows weak molecular ion intensity (<8%), employ high-resolution mass spectrometry (HRMS) to confirm the molecular formula. For overlapping NMR signals, use 2D techniques (COSY, HSQC) to resolve piperidine ring conformations. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. How can researchers evaluate the in vitro and in vivo activity of this compound in neurological disease models?
- Methodological Answer :
- In vitro : Test neuroprotective effects using primary neuronal cultures exposed to oxidative stress (e.g., H₂O₂).
- In vivo : Use the reversible middle cerebral artery occlusion (MCAO) model in rats to assess efficacy in stroke recovery. Monitor infarct volume via MRI and behavioral outcomes (e.g., modified Neurological Severity Score) .
Q. What computational methods predict polymorphic forms of this compound, and how do they impact bioavailability?
- Methodological Answer : Perform lattice energy minimization using software like Mercury (CCDC) to predict stable polymorphs. Experimentally, screen crystallization conditions (solvent, temperature) to isolate forms. Assess dissolution rates via USP dissolution apparatus; amorphous forms typically exhibit higher bioavailability than crystalline counterparts .
Q. How does the stereochemistry of the piperidine ring influence target binding affinity?
- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., using (S)-1,3-dimethyl-4-piperidone as a precursor). Compare binding kinetics using surface plasmon resonance (SPR) against targets like σ receptors. Molecular docking (AutoDock Vina) can visualize stereospecific interactions in binding pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
